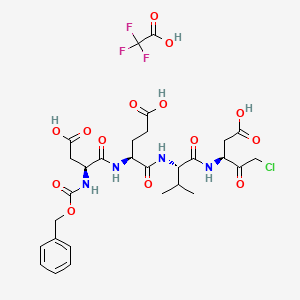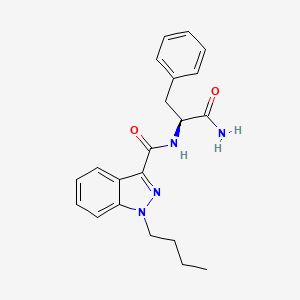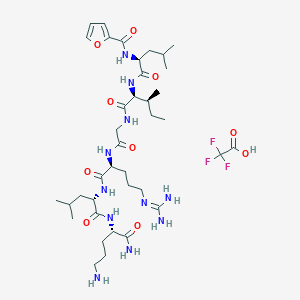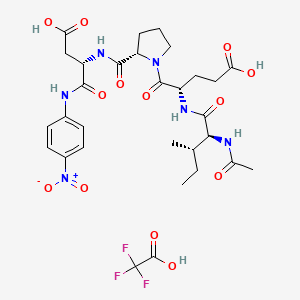
Z-DEVD-CMK (trifluoroacetate salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-DEVD-CMK (trifluoroacetate salt) is a synthetic compound known for its role as an irreversible protease inhibitor. It is particularly effective in inhibiting caspase-3, a crucial enzyme involved in the process of apoptosis (programmed cell death). The compound is widely used in biochemical research to study cell death mechanisms and related pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-DEVD-CMK (trifluoroacetate salt) involves multiple steps, starting with the protection of amino acids and subsequent coupling reactions. The key steps include:
Protection of Amino Acids: The amino acids are protected using suitable protecting groups to prevent unwanted reactions.
Coupling Reactions: The protected amino acids are coupled using peptide coupling reagents to form the desired peptide sequence.
Introduction of the Chloromethyl Ketone Group: The chloromethyl ketone group is introduced to the peptide sequence to form the final compound.
Deprotection and Purification: The protecting groups are removed, and the compound is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of Z-DEVD-CMK (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
Z-DEVD-CMK (trifluoroacetate salt) primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. It can also participate in hydrolysis reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as amines or thiols, which attack the electrophilic carbon in the chloromethyl ketone group.
Hydrolysis Reactions: Hydrolysis can occur in the presence of water or aqueous solutions, leading to the breakdown of the compound.
Major Products Formed
The major products formed from these reactions include substituted derivatives of the original compound, depending on the nature of the nucleophile used in the substitution reactions .
Applications De Recherche Scientifique
Z-DEVD-CMK (trifluoroacetate salt) has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study enzyme kinetics and inhibition mechanisms.
Biology: The compound is employed to investigate apoptotic pathways and the role of caspases in cell death.
Medicine: Research involving Z-DEVD-CMK (trifluoroacetate salt) contributes to the development of therapeutic strategies for diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders.
Mécanisme D'action
Z-DEVD-CMK (trifluoroacetate salt) exerts its effects by irreversibly inhibiting caspase-3 and other related proteases. The chloromethyl ketone group reacts with the active site cysteine residue of the enzyme, forming a covalent bond and rendering the enzyme inactive. This inhibition prevents the cleavage of downstream substrates, thereby blocking the apoptotic pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Z-VAD-FMK: Another caspase inhibitor with a similar mechanism of action but broader specificity.
Q-VD-OPh: A broad-spectrum caspase inhibitor with improved permeability but higher toxicity in vivo.
Uniqueness of Z-DEVD-CMK (trifluoroacetate salt)
Z-DEVD-CMK (trifluoroacetate salt) is unique due to its high specificity for caspase-3 and its irreversible mode of inhibition. This makes it a valuable tool for studying specific apoptotic pathways without affecting other proteases .
Propriétés
Formule moléculaire |
C29H36ClF3N4O14 |
|---|---|
Poids moléculaire |
757.1 g/mol |
Nom IUPAC |
(4S)-5-[[(2S)-1-[[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C27H35ClN4O12.C2HF3O2/c1-14(2)23(26(42)30-17(10-21(36)37)19(33)12-28)32-24(40)16(8-9-20(34)35)29-25(41)18(11-22(38)39)31-27(43)44-13-15-6-4-3-5-7-15;3-2(4,5)1(6)7/h3-7,14,16-18,23H,8-13H2,1-2H3,(H,29,41)(H,30,42)(H,31,43)(H,32,40)(H,34,35)(H,36,37)(H,38,39);(H,6,7)/t16-,17-,18-,23-;/m0./s1 |
Clé InChI |
UBIFJNREVWXBMB-ILOSSIDHSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B10797046.png)


![4-amino-1-[[1-(2-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B10797065.png)
![1-benzyl-N-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]piperidin-4-amine](/img/structure/B10797071.png)
![4-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-4-oxobutanoic acid](/img/structure/B10797080.png)

![N-[2-(dimethylamino)-2-oxoethyl]-2,5-dimethyl-1-phenylpyrrole-3-carboxamide](/img/structure/B10797097.png)
![1-(4-bromophenyl)-N,2,5-trimethyl-N-[2-(methylamino)-2-oxoethyl]pyrrole-3-carboxamide](/img/structure/B10797098.png)

![4-[4-[6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]sulfonylmorpholine](/img/structure/B10797117.png)

